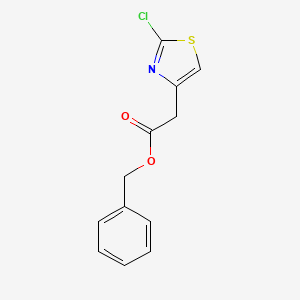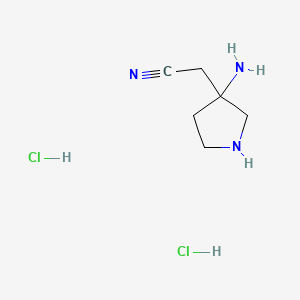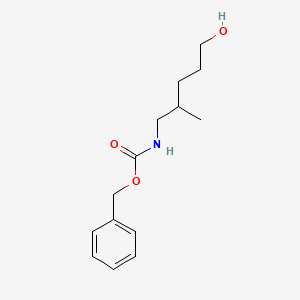
2-chloro-N,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the aniline ring. It is used in various chemical processes and has significant applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-chloro-N,5-dimethylaniline can be achieved through several methods:
Direct Nucleophilic Substitution: This involves the direct substitution of a chlorine atom on a benzene ring with an amine group.
Reduction of Nitroarenes: Nitro compounds can be reduced to amines using reducing agents such as hydrogen in the presence of a metal catalyst.
Palladium-Catalyzed Amination: This modern method involves the use of palladium catalysts to facilitate the amination of aryl halides.
Industrial production methods often involve the alkylation of aniline with methanol in the presence of an acid catalyst .
Analyse Des Réactions Chimiques
2-Chloro-N,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include nitroso compounds, nitro compounds, and substituted anilines .
Applications De Recherche Scientifique
2-Chloro-N,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N,5-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
2-Chloro-N,5-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: This compound lacks the chlorine atom and has different reactivity and applications.
2-Chloro-N,N-dimethylaniline: Similar in structure but with different substitution patterns, leading to variations in chemical behavior and applications.
5-Chloro-N,2-dimethylaniline: Another isomer with different positioning of the chlorine and methyl groups, affecting its reactivity and use.
These comparisons highlight the unique properties and applications of this compound in various fields.
Propriétés
Formule moléculaire |
C8H10ClN |
|---|---|
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
2-chloro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |
Clé InChI |
UYRZHUKYYYUOLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)



![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)


![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)


